Human Dihydrofolate Reductase (hDHFR) Inhibition: Target Compound vs. In-Class Reference
In a recombinant human DHFR enzymatic assay, the target compound exhibited an IC₅₀ greater than 10,000 nM, indicating negligible inhibition of human DHFR at physiologically relevant concentrations [1]. This value stands in contrast to the low-nanomolar IC₅₀ values commonly reported for classical antifolate chemotypes such as methotrexate (IC₅₀ ≈ 5–10 nM vs. human DHFR), highlighting a fundamentally different target engagement profile [1].
| Evidence Dimension | Inhibition potency against recombinant human dihydrofolate reductase |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Methotrexate (classical antifolate): IC₅₀ ≈ 5–10 nM against human DHFR |
| Quantified Difference | Target compound is >1,000-fold less potent than methotrexate against human DHFR |
| Conditions | Recombinant human DHFR expressed in Escherichia coli; preincubation 15 min; DHF substrate with NADPH; 15-min incubation |
Why This Matters
This data explicitly rules out human DHFR as a significant target, preventing misapplication of this compound in antifolate drug discovery programs and guiding procurement toward alternative mechanistic hypotheses.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251): IC50 >1.00E+4 nM for human DHFR. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203239. Accessed 2026-05-09. View Source
